molecular formula C19H20N2O4 B300387 [2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate

Cat. No.: B300387
M. Wt: 340.4 g/mol
InChI Key: PGMGXYXFGXRTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a benzoic acid moiety linked to a morpholine ring through a phenylcarbamoyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester typically involves the reaction of benzoic acid derivatives with morpholine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the ester bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate can be compared with other similar compounds, such as:

    4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid: Similar structure but with a butyric acid moiety instead of a benzoic acid moiety.

    4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid:

The uniqueness of benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate

InChI

InChI=1S/C19H20N2O4/c22-18(14-25-19(23)15-6-2-1-3-7-15)20-16-8-4-5-9-17(16)21-10-12-24-13-11-21/h1-9H,10-14H2,(H,20,22)

InChI Key

PGMGXYXFGXRTJE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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